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molecular formula C10H10N4O B8500403 N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

N-(5-Pyridin-4-yl-1H-pyrazol-3-yl)-acetamide

Cat. No. B8500403
M. Wt: 202.21 g/mol
InChI Key: QFJDBTQXCUXRGL-UHFFFAOYSA-N
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Patent
US07531556B2

Procedure details

To 3-oxo-3-pyridin-4-yl-propionitrile (10.0 g, 45 mmol) in 50 mL of acetic acid was added hydrazine monohydrate (1.59 g, 50 mmol) and the solution was heated to 70° C. overnight. The resulting white precipitate was collected and washed with diethyl ether and dried in vacuum to afford: 5.1 g (56% yield) of the title compound as an acetate salt. 1H NMR d6-DMSO: 10.90-10.60 (1H, vbs) 8.60-8.59 (2H, d), 7.71-7.70 (2H, d), 7.15-6.90 (1H, br s), 2.03 (3H, s), 1.87 (3H, s). FIA MS: MH+203.1, M−201.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
O=[C:2]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)[CH2:3][C:4]#[N:5].[OH2:12].[NH2:13][NH2:14].[C:15](O)(=O)[CH3:16]>>[N:9]1[CH:10]=[CH:11][C:6]([C:2]2[NH:14][N:13]=[C:4]([NH:5][C:15](=[O:12])[CH3:16])[CH:3]=2)=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C(CC#N)C1=CC=NC=C1
Name
Quantity
1.59 g
Type
reactant
Smiles
O.NN
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuum
CUSTOM
Type
CUSTOM
Details
to afford

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC(=NN1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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